

# Investigating the Novelty of ST-1892: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |
|----------------------|-----------|-----------|--|
| Compound Name:       | ST-1892   |           |  |
| Cat. No.:            | B15579022 | Get Quote |  |

An In-depth Analysis of a Potent and Soluble Partial Farnesoid X Receptor (FXR) Agonist

#### For Immediate Release

This technical guide provides a comprehensive overview of **ST-1892**, a novel and highly potent partial agonist of the Farnesoid X Receptor (FXR). Developed through the strategic fragmentation of the well-characterized FXR agonist GW4064, **ST-1892** exhibits improved drug-like properties, including enhanced potency and solubility, making it a significant tool for researchers in the fields of metabolic diseases, inflammation, and drug development. This document is intended for researchers, scientists, and drug development professionals seeking detailed information on the core characteristics of **ST-1892**.

# **Core Data Summary**

**ST-1892** has been identified as a high-affinity ligand for the Farnesoid X Receptor, a key regulator of bile acid, lipid, and glucose homeostasis. The following table summarizes the key quantitative data reported for **ST-1892**.



| Parameter    | Value                      | Description                                                                                                                                              | Reference |
|--------------|----------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| EC50         | 7.2 nM                     | The half-maximal effective concentration for FXR activation in a cell-based luciferase reporter gene assay. This indicates the high potency of ST-1892.  | [1]       |
| Agonist Type | Partial Agonist            | ST-1892 does not elicit a maximal response from the FXR receptor, even at saturating concentrations, distinguishing it from full agonists like GW4064.   | [2][3]    |
| Solubility   | Improved                   | While specific quantitative data is not publicly available, the primary research highlights improved solubility compared to its parent compound, GW4064. | [2]       |
| Origin       | Fragmentation of<br>GW4064 | ST-1892 was rationally designed and synthesized by fragmenting the chemical structure of GW4064, a widely used but less drug-like FXR agonist.           | [2]       |



## Farnesoid X Receptor (FXR) Signaling Pathway

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a pivotal role in regulating a wide array of metabolic pathways.[4][5] Upon activation by ligands such as bile acids or synthetic agonists like **ST-1892**, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

Key downstream effects of FXR activation include the suppression of cholesterol 7 alphahydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, and the induction of the small heterodimer partner (SHP), which in turn inhibits the expression of several genes involved in bile acid synthesis.[5] This negative feedback loop is crucial for maintaining bile acid homeostasis. Furthermore, FXR influences lipid and glucose metabolism, making it an attractive therapeutic target for metabolic diseases.[6]







#### FXR Luciferase Reporter Assay Workflow



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular tuning of farnesoid X receptor partial agonism PMC [pmc.ncbi.nlm.nih.gov]
- 4. Farnesoid X receptor pathway | Pathway PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Farnesoid X receptor Wikipedia [en.wikipedia.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- To cite this document: BenchChem. [Investigating the Novelty of ST-1892: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15579022#investigating-the-novelty-of-st-1892]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com